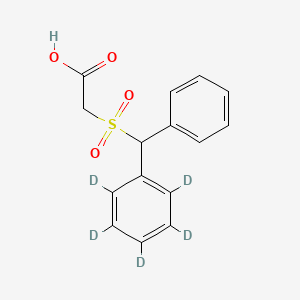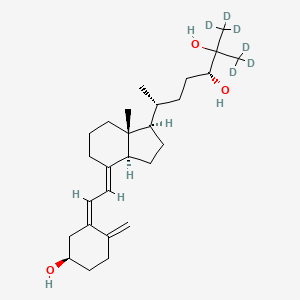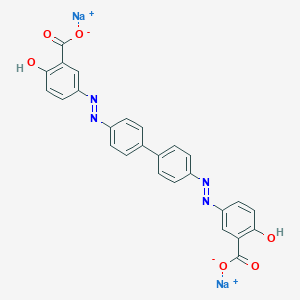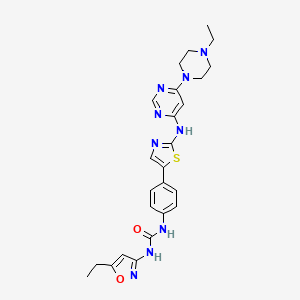
c-Kit-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Kit-IN-2 is a potent inhibitor of the c-KIT receptor tyrosine kinase, which is encoded by the KIT gene. This compound has shown significant antiproliferative activities against various gastrointestinal stromal tumor cell lines, making it a promising candidate for cancer research and treatment .
Méthodes De Préparation
The synthesis of c-Kit-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
c-Kit-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethyl sulfoxide or acetonitrile. .
Applications De Recherche Scientifique
c-Kit-IN-2 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of c-KIT and related pathways.
Biology: The compound is employed in cellular assays to investigate its effects on cell proliferation, migration, and survival.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers, particularly gastrointestinal stromal tumors and other malignancies with c-KIT mutations.
Industry: The compound’s inhibitory properties are utilized in the development of targeted cancer therapies and diagnostic tools
Mécanisme D'action
c-Kit-IN-2 exerts its effects by binding to the c-KIT receptor tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways, including the phosphatidylinositol-3-kinase/Akt, mitogen-activated protein kinase/ERK, and Janus kinase/signal transducer and activator of transcription pathways. These pathways are crucial for cell proliferation, survival, differentiation, and migration .
Comparaison Avec Des Composés Similaires
c-Kit-IN-2 is compared with other c-KIT inhibitors such as imatinib, dasatinib, and nilotinib. While these compounds also target the c-KIT receptor, this compound has shown superior antiproliferative activities against certain gastrointestinal stromal tumor cell lines. Additionally, this compound exhibits a unique binding profile and higher selectivity for c-KIT, making it a valuable tool for overcoming resistance seen with other inhibitors .
Similar Compounds
- Imatinib
- Dasatinib
- Nilotinib
- Thiazolo[5,4-b]pyridine derivatives
Propriétés
Formule moléculaire |
C25H29N9O2S |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
1-(5-ethyl-1,2-oxazol-3-yl)-3-[4-[2-[[6-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazol-5-yl]phenyl]urea |
InChI |
InChI=1S/C25H29N9O2S/c1-3-19-13-22(32-36-19)30-24(35)29-18-7-5-17(6-8-18)20-15-26-25(37-20)31-21-14-23(28-16-27-21)34-11-9-33(4-2)10-12-34/h5-8,13-16H,3-4,9-12H2,1-2H3,(H,26,27,28,31)(H2,29,30,32,35) |
Clé InChI |
YRQLHEOCJDBHLJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN=C(S3)NC4=CC(=NC=N4)N5CCN(CC5)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



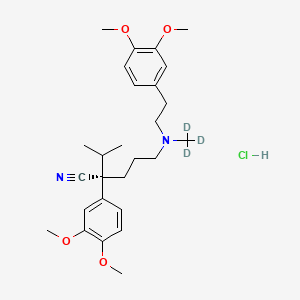
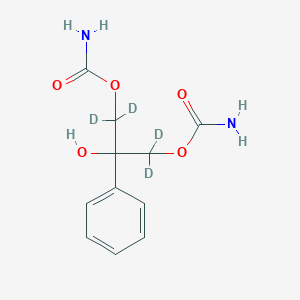
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
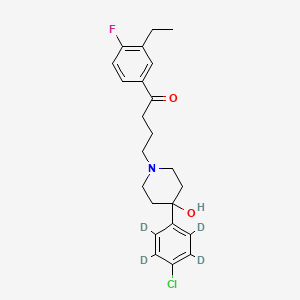

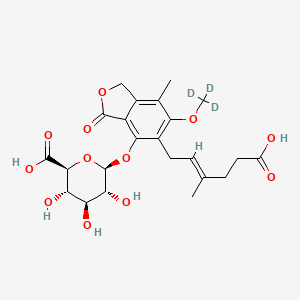
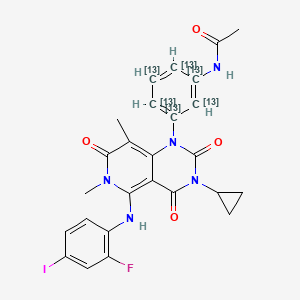
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
